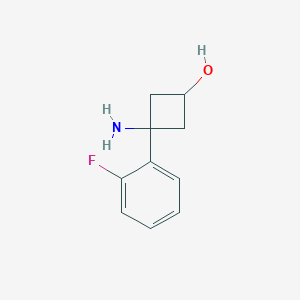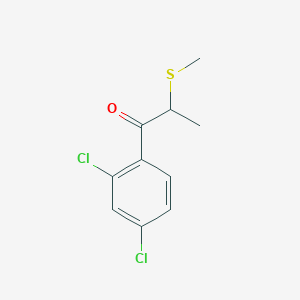
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)propan-1-one is an organic compound that belongs to the class of ketones It features a dichlorophenyl group and a methylsulfanyl group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)propan-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with a methylsulfanyl reagent under specific conditions. Common methods include:
Aldol Condensation: Reacting 2,4-dichlorobenzaldehyde with acetone in the presence of a base to form the intermediate, followed by methylation.
Friedel-Crafts Acylation: Using a catalyst such as aluminum chloride to facilitate the acylation of 2,4-dichlorobenzene with a methylsulfanyl ketone.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions where the chlorine atoms can be replaced by other groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting metabolic pathways. The dichlorophenyl and methylsulfanyl groups can influence its binding affinity and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)ethanone: Similar structure but with an ethanone backbone.
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)butan-1-one: Similar structure but with a butanone backbone.
Uniqueness
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)propan-1-one is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Propiedades
Fórmula molecular |
C10H10Cl2OS |
|---|---|
Peso molecular |
249.16 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)-2-methylsulfanylpropan-1-one |
InChI |
InChI=1S/C10H10Cl2OS/c1-6(14-2)10(13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 |
Clave InChI |
AIADNXMDPWATGL-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C=C(C=C1)Cl)Cl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


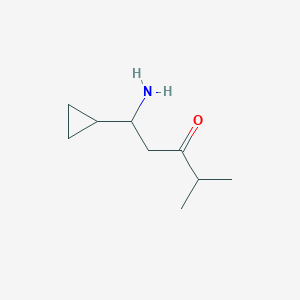
![2-tert-Butyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13176800.png)
![6-Aminospiro[2.5]octane-1-carboxylic acid](/img/structure/B13176811.png)
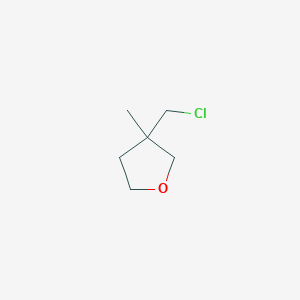
![3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13176824.png)
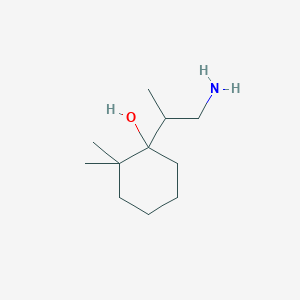
![3-tert-Butyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13176837.png)
![(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B13176843.png)
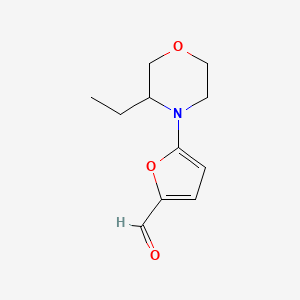
![6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13176852.png)
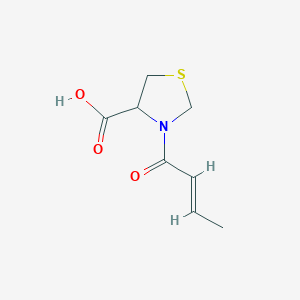
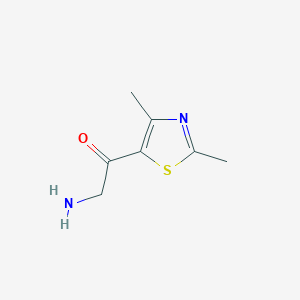
![3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine](/img/structure/B13176856.png)
